

Technical Guide: Spectroscopic Profiling of 8-(Ethylsulfonyl)quinoline[1]

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Compound of Interest

Compound Name: 8-(Ethylsulfonyl)quinoline

CAS No.: 103646-26-0

Cat. No.: B563954

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Executive Summary & Chemical Profile

8-(Ethylsulfonyl)quinoline is a quinoline derivative characterized by a strong electron-withdrawing ethylsulfonyl group at the C8 position.[1] Unlike its 8-hydroxy or 8-amino counterparts, this molecule exhibits distinct electronic properties due to the sulfone moiety, which deactivates the ring towards electrophilic attack but enhances acidity at the

-protons of the ethyl group.

Chemical Identity

Property	Detail
IUPAC Name	8-(Ethylsulfonyl)quinoline
Molecular Formula	
Molecular Weight	221.28 g/mol
Structure	Quinoline core substituted at C8 with
Physical State	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, , Acetone; sparingly soluble in water

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and analyze fragmentation stability.

Ionization & Fragmentation Pattern

The mass spectrum of sulfonyl quinolines is dominated by the stability of the heteroaromatic core and the lability of the sulfonyl-alkyl bond.

- Ionization Method: Electrospray Ionization (ESI) in Positive Mode () or Electron Impact (EI, 70 eV).[1]
- Molecular Ion (): Distinct peak at m/z 221.[1]

Key Fragments (EI):

- m/z 221 (): Parent molecular ion.[1]
- m/z 192 ()

): Loss of the ethyl radical is a primary pathway, leaving the quinoline-8-sulfonyl cation.[1]

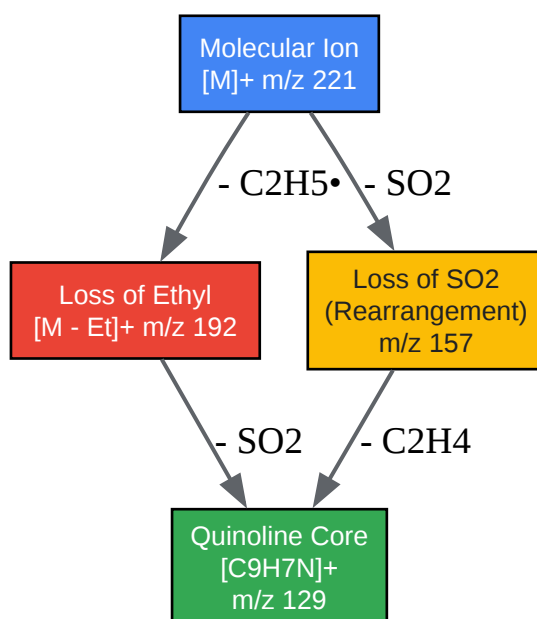
- m/z 157 (

): Extrusion of sulfur dioxide is a hallmark of sulfone mass spectrometry, often involving a rearrangement to form an ethyl-quinoline species or radical.[1]

- m/z 128/129 (

): The stable quinoline radical cation forms after the complete loss of the sulfonyl side chain.
[1]

MS Fragmentation Pathway (Visualization)[1]



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Caption: Predicted fragmentation pathway for **8-(ethylsulfonyl)quinoline** under Electron Impact (EI) ionization.

Infrared Spectroscopy (IR)

Objective: Verify the oxidation state of sulfur (Sulfone vs. Sulfide/Sulfoxide).

The IR spectrum provides the most rapid confirmation of the sulfone functionality. The conversion of a sulfide precursor to a sulfone is monitored by the appearance of two strong

bands corresponding to the

stretching vibrations.

Functional Group	Wavenumber ()	Intensity	Assignment
Sulfone (Asymmetric)	1300 – 1320	Strong	– Diagnostic for sulfones.[1]
Sulfone (Symmetric)	1140 – 1160	Strong	– Confirms oxidation state +6.[1]
C=N Stretch	1590 – 1600	Medium	Quinoline ring breathing mode.[1]
C=C Aromatic	1490 – 1510	Medium	Skeletal ring vibrations.[1]
C-H (Aromatic)	3010 – 3060	Weak	C-H stretching.[1]
C-H (Aliphatic)	2920 – 2980	Weak	Ethyl group C-H stretching.[1]

Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation and purity assessment.

¹H NMR Spectroscopy (400 MHz,)

The proton NMR spectrum is characterized by the distinct ethyl pattern and the deshielded quinoline protons. The sulfonyl group at position 8 exerts a strong deshielding anisotropic effect and electron-withdrawing inductive effect (-I) on the adjacent ring protons (H7) and the ethyl methylene group.[1]

Experimental Protocol: Dissolve ~10 mg of sample in 0.6 mL

. Ensure the solvent is acid-free to prevent protonation of the quinoline nitrogen, which would shift ring protons downfield.

Data Table:

Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
9.05 – 9.15	dd	1H	H2	Deshielded by adjacent Nitrogen atom.[1]
8.50 – 8.60	dd	1H	H7	Critical Diagnostic: Strongly deshielded by the ortho-sulfonyl group.[1]
8.20 – 8.30	dd	1H	H4	Typical quinoline H4 position.[1]
8.05 – 8.15	d	1H	H5	Deshielded by para-sulfonyl effect.[1]
7.60 – 7.70	t/m	1H	H6	Meta to sulfonyl; standard aromatic range. [1]
7.50 – 7.55	dd	1H	H3	Most shielded aromatic proton (typical for quinolines).[1]
3.50 – 3.70	q ()	2H	-SO -CH -	Key Signal: Significant downfield shift vs. sulfide (~3.0 ppm) due to strong EWG nature of .

1.30 – 1.40	t ()	3H	-CH	Standard triplet for terminal methyl.[1]
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C NMR Spectroscopy (100 MHz,)

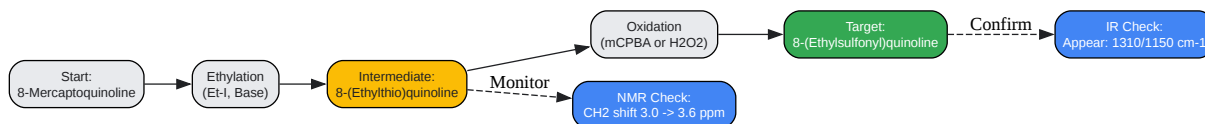
The carbon spectrum confirms the number of unique environments. The sulfone-bearing carbon (C8) and the methylene carbon are of particular interest.[1]

- Carbonyl-like region: None (absence confirms no C=O).[1]
- Aromatic Region (120–155 ppm):
 - C2: ~151 ppm (Next to Nitrogen).[1][2]
 - C8: ~138–140 ppm (Ipso to sulfonyl; shift is sensitive to electronic environment).[1]
 - C4: ~137 ppm.[1]
- Aliphatic Region:
 - -SO
 - CH
 - :~48–52 ppm.[1][2] (Deshielded).
 - -CH
 - :~7–9 ppm.[1][3]

Experimental Workflow & Validation

To ensure scientific integrity, the synthesis and characterization must follow a logical flow. The sulfone is typically generated via the oxidation of the corresponding sulfide.

Synthesis & Characterization Logic



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Caption: Synthetic workflow and spectroscopic checkpoints for validating the sulfide-to-sulfone oxidation.

Protocol for Sample Preparation (NMR)

- Drying: Ensure the solid sample is dried under high vacuum (0.1 mbar) for 4 hours to remove trace water or synthesis solvents (e.g., DCM), which can obscure the ethyl region.

- Solvent: Use

(99.8% D) with 0.03% TMS as an internal standard.[1]

- Concentration: Prepare a solution of 10-15 mg/mL. Higher concentrations may cause stacking effects in the quinoline ring, shifting aromatic protons upfield.

- Acquisition: Run at 298 K. For

C, a minimum of 512 scans is recommended to resolve the quaternary carbons (C8, C9, C10).

References

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- [2. Ethyl phenyl sulfone\(599-70-2\) 1H NMR spectrum \[chemicalbook.com\]](#)
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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 8-(Ethylsulfonyl)quinoline[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b563954/docs#technical-guide-spectroscopic-profiling-of-8-ethylsulfonyl-quinoline-1\]](https://www.benchchem.com/product/b563954/docs#technical-guide-spectroscopic-profiling-of-8-ethylsulfonyl-quinoline-1)

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